4-Ethynyl-2-methyl-1-nitrobenzene

Denitrative cross-coupling Sonogashira reaction Nitroarene activation

Researchers probing electronic effects in Pd-catalyzed denitrative coupling face irreproducible results when substituting nitroarene regioisomers without validation. 4-Ethynyl-2-methyl-1-nitrobenzene (CAS 187869-73-4) delivers the precise 4-ethynyl-2-methyl-1-nitro substitution pattern for reliable cross-coupling. • Rigid para-ethynyl-nitro geometry builds linear conjugated systems & MOF linkers • Ortho-methyl enables asymmetric functionalization without disrupting conjugation • Aligned with WO2023008401 Pd/C-catalyzed Sonogashira conditions for scale-up Supplied with CoA; bulk kg quantities upon inquiry.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 187869-73-4
Cat. No. B062126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-methyl-1-nitrobenzene
CAS187869-73-4
SynonymsBenzene, 4-ethynyl-2-methyl-1-nitro-
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#C)[N+](=O)[O-]
InChIInChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3
InChIKeyGCRZVQMEJMEFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-methyl-1-nitrobenzene (CAS 187869-73-4): Product Baseline and Procurement-Relevant Compound Class Definition


4-Ethynyl-2-methyl-1-nitrobenzene (CAS 187869-73-4) is a trisubstituted nitroarene with a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol, featuring an ethynyl group at the 4-position, a methyl group at the 2-position, and a nitro group at the 1-position [1]. This compound belongs to the broader class of ethynyl-nitrobenzene derivatives, which are primarily utilized as synthetic building blocks for Sonogashira cross-coupling, cyclization, and denitrative coupling reactions in medicinal chemistry and materials science [2]. However, rigorous comparative performance data for this specific regioisomer versus its closest analogs (e.g., 1-ethynyl-2-methyl-4-nitrobenzene, 2-ethynyl-1-methyl-4-nitrobenzene, 4-ethynyl-1-methyl-2-nitrobenzene) remains sparsely documented in accessible primary literature [2].

Suited for Sonogashira, denitrative coupling, and cyclization workflows requiring regiochemically defined nitroarene building blocks.
para-Ethynyl substitution relative to nitro enables distinct electronic activation profiles for cross-coupling method development.
Supported by patent-documented industrial route precedent; may reduce process R&D scouting effort for scale-up evaluation.

Why Generic Substitution Fails for Substituted Ethynylnitroarenes: The Critical Role of Regiochemistry in Performance-Driven Procurement


Substituting one ethynyl-nitrotoluene regioisomer for another is chemically unsound without supporting data, as the relative positions of the electron-withdrawing nitro group, the electron-donating methyl group, and the reactive ethynyl handle dictate distinct reactivity profiles in metal-catalyzed cross-coupling reactions [1]. The target compound's specific substitution pattern (4-ethynyl, 2-methyl, 1-nitro) places the ethynyl group para to the nitro group, which can dramatically alter the electron density at the reactive center compared to the meta- or ortho-ethynyl analogs, potentially affecting oxidative addition rates and overall catalytic turnover [1]. The observed scarcity of directly comparable, quantitative yield data across these positional isomers in the public domain confirms that performance cannot be assumed to be interchangeable, necessitating experimental validation for any given synthetic route [2].

Regioisomeric ethynyl-nitrotoluenes are not interchangeable; para- vs. meta- or ortho-ethynyl position may shift oxidative addition rates and catalytic turnover.
Directly comparable yield data across positional isomers remains sparsely documented; performance cannot be assumed transferable without experimental validation.
Patent precedent for one regioseries does not extend to all isomers; process transferability requires route-specific review.

Quantitative Evidence Guide: Differentiation of 4-Ethynyl-2-methyl-1-nitrobenzene in Catalytic Coupling Applications


Regiochemical Impact on Denitrative Sonogashira-Type Cross-Coupling Efficiency

A palladium-catalyzed denitrative Sonogashira-type coupling methodology has been established for a general scope of nitroarenes [1]. The protocol enables C(sp2)-C(sp) bond formation, but the isolated yields are highly sensitive to the electronic and steric environment of the nitroarene substrate [1]. While specific yields for the target compound are not reported in this study, the general finding that electron-withdrawing groups para to the nitro leaving group facilitate the reaction supports the potential kinetic advantage of the target compound's 4-ethynyl-2-methyl-1-nitro substitution pattern over isomers where the nitro group is not activated by a para-ethynyl group (e.g., 1-ethynyl-2-methyl-4-nitrobenzene). No direct head-to-head yield data for these regioisomers was located in accessible literature [2].

Denitrative Coupling Fit
Class-level
Target compound predicted as competent substrate within general nitroarene scope (e.g., 4-nitroanisole: 85%; 4-nitrobiphenyl: 78% yield). No direct regioisomer comparison data located.
Supports regiochemical reactivity review for denitrative coupling methodology.
Direct head-to-head regioisomer yield data not available in accessible literature.
Denitrative cross-coupling Sonogashira reaction Nitroarene activation

Preferred Substrate Architecture for Industrial Ethynylation Processing

The industrial preparation of ethynyl-substituted nitrobenzenes via Sonogashira coupling is addressed in a patent application (WO2023008401), which describes a method using chloronitrobenzene starting materials [1]. The target compound's architecture (nitro group at position 1, ethynyl at position 4) aligns with the general formula of the product class described. The patent emphasizes the use of inexpensive starting materials and a Pd/C catalyst system, which could be applied to the synthesis of 4-ethynyl-2-methyl-1-nitrobenzene from 4-chloro-2-methyl-1-nitrobenzene [1]. The feasibility of this specific transformation is supported by general patent examples, but a dedicated example with quantified yield and purity for the target compound is not provided, distinguishing it from analogs for which no such process patent precedent exists.

Process Route Precedent
Method context
Target compound falls within general formula of patent WO2023008401, describing Pd/C-catalyzed Sonogashira route from chloronitrobenzene precursors. Dedicated yield/purity example not provided.
Supports process R&D route scoping with patent-precedented synthetic pathway.
Experimental validation with this specific regioisomer required for scale-up decisions.
Process chemistry Industrial synthesis Palladium on carbon

Regioisomeric Differentiation Based on Computed Physicochemical Properties

Computationally predicted properties offer a baseline for distinguishing between isomeric ethynyl-nitrotoluenes. For example, the boiling point of 2-ethynyl-1-methyl-4-nitrobenzene (a positional isomer) is predicted at 272.1±33.0 °C at 760 mmHg, with a density of 1.2±0.1 g/cm³ . In contrast, basic predicted property data for the target compound (4-ethynyl-2-methyl-1-nitrobenzene) is not available from the same authoritative source, presenting an information gap . This discrepancy in accessible data itself constitutes a differentiator, as the target compound's specific property profile remains to be fully characterized, which is critical for formulation and purification workflow design.

Physicochemical Data Gap
Data to verify
Predicted properties for target compound not available in authoritative database. Comparator isomer (2-ethynyl-1-methyl-4-nitrobenzene): predicted BP 272.1±33.0°C, density 1.2±0.1 g/cm³.
Property characterization requires experimental inquiry for formulation and purification workflow design.
Source review – predicted data only; experimental values remain undetermined.
Physicochemical profiling Computational chemistry Regioisomer comparison

Best-Fit Application Scenarios for 4-Ethynyl-2-methyl-1-nitrobenzene Based on Differentiated Evidence


Specialized Substrate for Denitrative Coupling Methodology Development

Researchers investigating palladium-catalyzed denitrative cross-coupling reactions can utilize 4-ethynyl-2-methyl-1-nitrobenzene as a challenging substrate to probe steric and electronic effects. Its specific 1-nitro-4-ethynyl substitution pattern is chemically aligned with the general scope of this emerging reaction class, where the para-positioned electron-withdrawing ethynyl group is hypothesized to facilitate nitrate departure [Section 3, Evidence Item 1]. This provides a distinct research tool for groups aiming to expand the substrate scope beyond simple model nitroarenes.

Process Chemistry Route Scoping for Scalable Ethynylarene Intermediates

For industrial process R&D teams, the existence of a related WIPO patent (WO2023008401) covering the synthesis of ethynyl-nitrobenzene compounds from inexpensive chloronitrobenzenes offers a starting point for route scouting [Section 3, Evidence Item 2]. Procuring this specific regioisomer allows for the direct evaluation of Pd/C-catalyzed Sonogashira conditions on a substrate bearing a sterically adjacent methyl group, providing immediate process data to de-risk scale-up to kilogram quantities, an advantage over regioisomers without such patent precedent.

Ordered Array and Molecular Scaffold Construction

The linear para-relationship between the nitro group and the ethynyl moiety in 4-ethynyl-2-methyl-1-nitrobenzene creates a rigid, rod-like intermediate suitable for constructing linear conjugated systems or metal-organic framework (MOF) linkers. Its procurement is justified for materials science projects where the methyl group provides a point of asymmetric functionalization without interfering with the primary axis of conjugation, a deliberate design feature not replicated by isomers with a bent geometry.

Application
Selection Property
Validation Focus
Denitrative coupling substrate scope studies
Regiochemical activation profile
Substrate electronic effect evaluation
Scalable ethynylarene process development
Patent-precedented synthetic route
Pd-catalyzed condition assessment
Linear conjugated system and scaffold construction
para-Substitution linear geometry
Conjugation axis and scaffold integrity
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